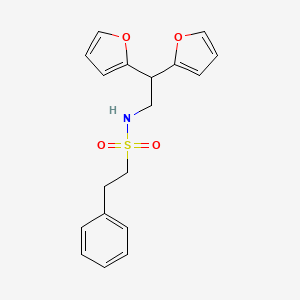
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group attached to a phenylethane backbone, with two furan rings as substituents. The presence of these functional groups imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 2-phenylethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenylethane backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylethane backbone.
Wissenschaftliche Forschungsanwendungen
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan rings and phenylethane backbone contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)pivalamide
- N-(2,2-di(furan-2-yl)ethyl)quinoline-8-sulfonamide
- N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both furan rings and a sulfonamide group makes it versatile for various chemical reactions and biological interactions, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-9,11-12,16,19H,10,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOQLFGSAYSTLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)
![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)
![ethyl 5-(4-chlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)
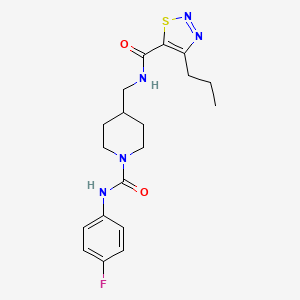
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2386991.png)
![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)

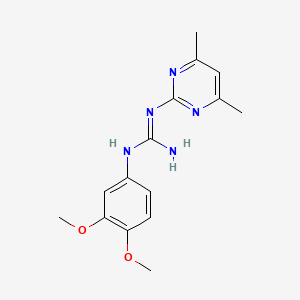
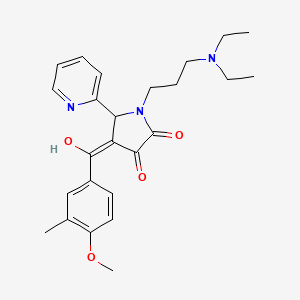
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)
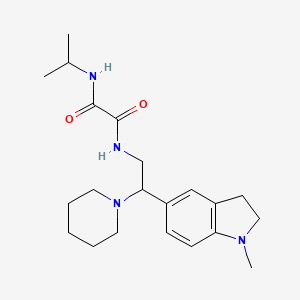
![6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2387003.png)
